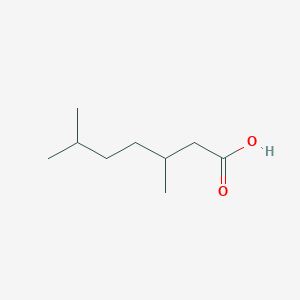

3,6-Dimethylheptanoic acid

Overview

Description

“3,3-Dimethylheptanoic acid” is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethylheptanoic acid” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“3,3-Dimethylheptanoic acid” has a density of 0.9±0.1 g/cm3, a boiling point of 246.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±6.0 kJ/mol and a flash point of 112.3±9.8 °C .

Scientific Research Applications

Metabolic Studies

3,6-Dimethylheptanoic acid has been studied for its metabolic properties. For instance, in guinea-pig kidney slices, it undergoes an initial α-oxidation to 2,5-dimethylheptanoic acid, followed by a β-oxidation to 3-methylvaleric acid, demonstrating the alternation between α- and β-oxidations in the degradation of branched chain fatty acids (Stokke, 1969). Similarly, its metabolism in healthy humans and patients with Refsum's disease shows that it can be degraded in humans with an initial α-decarboxylation, making it susceptible to normal β-oxidation (Stokke, Try, & Eldjarn, 1967).

Chemical Synthesis and Applications

The compound has been used in the synthesis of various chemical products. For example, its derivative, 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, has been synthesized for potential use in the production of epothilone A, a chemotherapeutic agent (Shioji et al., 2001). Additionally, its derivatives have been explored in the design of pyrroloquinoline-based compounds for use as dyes in biomedical applications, showing strong blue fluorescence suitable for cell trafficking and pharmacokinetics studies (Carta et al., 2015).

Environmental and Material Sciences

In environmental science, the study of 6:2 fluorotelomer alcohol biotransformation in an aerobic river sediment system revealed that this compound derivatives can be transformed into various polyfluorinated acids, indicating its potential environmental impact (Zhao et al., 2013). Furthermore, in material science, the compound has been used in the study of anion exchange membranes for acid recovery, showcasing its application in industrial processes (Irfan et al., 2018).

properties

IUPAC Name |

3,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZNOKDZZSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of 3,6-Dimethylheptanoic acid into pepstatin analogs affect their interaction with aspartic proteases compared to standard pepstatin?

A1: The research paper focuses on incorporating a modified statine analog, specifically 4-amino-3-hydroxy-3,6-dimethylheptanoic acid (Me3Sta), into pepstatin-like molecules []. The study reveals that the inclusion of Me3Sta, containing the this compound backbone, leads to a different mode of inhibition compared to traditional pepstatin. While pepstatin is thought to utilize a "collected-substrate" inhibition mechanism, the Me3Sta analogs, particularly the 3R,4S diastereomers, demonstrate potent inhibition (Ki = 1.5-10 nM) despite a different binding mode []. This suggests that the this compound moiety alters the interaction with the aspartic protease active site, potentially leading to a distinct binding pose and inhibitory mechanism.

Q2: The study mentions a difference in the active diastereomer between standard statine-containing inhibitors and those incorporating Me3Sta. Could you elaborate on this observation and its potential implications?

A2: The research highlights a key difference in structure-activity relationships between statine and Me3Sta-containing pepstatin analogs []. While the 3S,4S diastereomers are typically more potent inhibitors in statine-based analogs, the introduction of the this compound moiety in Me3Sta derivatives shifts the preference towards the 3R,4S configuration for enhanced inhibition []. This suggests that the methyl group on the C-3 position of Me3Sta induces significant steric and/or electronic effects within the aspartic protease active site, leading to a different binding preference compared to statine. This finding underscores the importance of stereochemistry in inhibitor design and highlights how subtle structural modifications can drastically impact binding affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)

amine](/img/structure/B1462018.png)

![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)

![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)

![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)